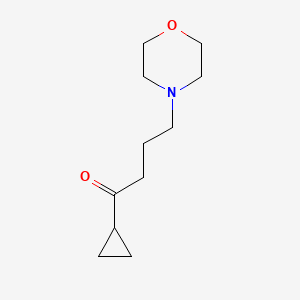
1-Cyclopropyl-4-(morpholin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one is a chemical compound with the molecular formula C24H32N2O2 This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring
Preparation Methods
The synthesis of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves several steps, typically starting with the formation of the cyclopropyl group and the morpholine ring. The synthetic routes often include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Morpholine Ring Formation: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reactions: The final step involves coupling the cyclopropyl group with the morpholine ring under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, resulting in the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one can be compared with other similar compounds, such as:
Omnirad 369: 2-dimethylamino-2-benzyl-1-(4-morpholin-4-yl-phenyl)-butan-1-one
Omnirad 907: 2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one
Omnirad 379: 2-dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one lies in its specific combination of the cyclopropyl group and morpholine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61025-32-9 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-cyclopropyl-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C11H19NO2/c13-11(10-3-4-10)2-1-5-12-6-8-14-9-7-12/h10H,1-9H2 |
InChI Key |
BTYTVOXYXZNCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















